Naphtho[1,2-b]furan-3-ylacetic acid
CAS No.:
Cat. No.: VC0683146
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
![Naphtho[1,2-b]furan-3-ylacetic acid -](/images/no_structure.jpg)
Specification
Molecular Formula | C14H10O3 |
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Molecular Weight | 226.23 g/mol |
IUPAC Name | 2-benzo[g][1]benzofuran-3-ylacetic acid |
Standard InChI | InChI=1S/C14H10O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,8H,7H2,(H,15,16) |
Standard InChI Key | QWABHAOIDUZYRA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O |
Introduction
Structural Characteristics and Basic Properties
Naphtho[1,2-b]furan-3-ylacetic acid belongs to the family of heterocyclic compounds featuring fused naphthalene and furan rings. The compound is characterized by a specific fusion pattern where the furan ring is attached to the naphthalene core at the 1,2 positions (b-orientation), with an acetic acid functional group at position 3 of the furan ring. This structure creates a unique molecular architecture that contributes to its chemical reactivity and potential biological interactions.
Unlike its isomer Naphtho[2,1-b]furan-1-yl-acetic acid, which has been more extensively studied, Naphtho[1,2-b]furan-3-ylacetic acid features a different ring fusion pattern and substitution position for the acetic acid moiety. These structural differences likely result in distinct chemical and biological properties, warranting specific investigation of this compound.
Comparative Structural Analysis
The structural characteristics of Naphtho[1,2-b]furan-3-ylacetic acid can be better understood through comparison with related compounds:
Compound | Ring Fusion Pattern | Acetic Acid Position | Key Structural Features |
---|---|---|---|
Naphtho[1,2-b]furan-3-ylacetic acid | 1,2-b | Position 3 | Specific angle between rings affects electron distribution |
Naphtho[2,1-b]furan-1-yl-acetic acid | 2,1-b | Position 1 | Different molecular geometry and electronic properties |
Naphtho[2,3-b]furan derivatives | 2,3-b | Various | Alternative ring arrangement with different reactivity |
The specific fusion pattern in Naphtho[1,2-b]furan-3-ylacetic acid likely contributes to a unique electronic distribution throughout the molecular framework, potentially affecting its chemical behavior and biological interactions compared to its isomers.
Chemical Reactivity
The chemical behavior of Naphtho[1,2-b]furan-3-ylacetic acid can be inferred from the general reactivity patterns of related naphthofuran compounds and the specific functional groups present.
Reactivity of the Acetic Acid Moiety
The acetic acid group at position 3 provides sites for various chemical transformations:
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Esterification reactions with alcohols
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Amide formation with amines
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Reduction to corresponding alcohols
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Decarboxylation under specific conditions
These transformations offer pathways to develop a library of derivatives with potentially diverse properties.
Reactivity of the Fused Ring System
The naphthofuran core presents several reactive sites:
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Electrophilic aromatic substitution reactions on the naphthalene ring
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Potential for functionalization at various positions
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Reactions involving the furan oxygen (Lewis base character)
The specific fusion pattern in Naphtho[1,2-b]furan-3-ylacetic acid likely influences the reactivity of these sites, potentially creating unique reaction pathways compared to its isomers.
Structural Feature | Potential Impact on Biological Activity |
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1,2-b fusion pattern | May affect binding to specific biological targets |
Position 3 acetic acid | Could enhance interactions with protein binding sites |
Naphthalene core | Contributes to lipophilicity and potential for π-stacking interactions |
Furan oxygen | Potential hydrogen bond acceptor in biological systems |
These structure-activity relationships highlight the importance of investigating the specific biological profile of Naphtho[1,2-b]furan-3-ylacetic acid rather than extrapolating directly from data on isomeric compounds.
Research Applications
The unique structural features of Naphtho[1,2-b]furan-3-ylacetic acid suggest several potential research applications that warrant further investigation.
Medicinal Chemistry Applications
The compound's structure presents opportunities for:
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Development as a potential lead compound for antimicrobial agents
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Investigation as a scaffold for anti-inflammatory drug discovery
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Exploration as a building block for more complex bioactive molecules
The acetic acid functionality provides a convenient handle for conjugation with other biologically relevant molecules, potentially enhancing target specificity or pharmacokinetic properties.
Synthetic Building Block
The functionality present in Naphtho[1,2-b]furan-3-ylacetic acid makes it a potentially valuable synthetic intermediate:
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The acetic acid group allows for various derivatizations
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The fused ring system provides a rigid scaffold for building more complex structures
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The heterocyclic nature introduces specific electronic properties useful in designed compounds
These characteristics highlight the potential value of Naphtho[1,2-b]furan-3-ylacetic acid as a versatile building block in organic synthesis.
Comparative Analysis with Related Compounds
Understanding Naphtho[1,2-b]furan-3-ylacetic acid in the context of related compounds provides valuable insights into its potential properties and applications.
Structural Comparison with Isomeric Compounds
Compound | Molecular Formula | Key Structural Differences | Potential Impact on Properties |
---|---|---|---|
Naphtho[1,2-b]furan-3-ylacetic acid | C₁₄H₁₀O₃ | 1,2-b fusion, position 3 acetic acid | Unique electronic distribution, specific reactivity pattern |
Naphtho[2,1-b]furan-1-yl-acetic acid | C₁₄H₁₀O₃ | 2,1-b fusion, position 1 acetic acid | Different molecular geometry, altered reactivity sites |
Naphtho[1,2-b]furan (unsubstituted) | C₁₂H₈O | Lacks acetic acid functionality | More hydrophobic, different solubility profile |
Naphthalene-acetic acid | C₁₂H₁₀O₂ | No furan ring | Simpler structure, different electronic properties |
These structural differences likely translate to specific variations in physical properties, chemical reactivity, and biological activities.
Predicted Property Differences
Based on structural features, Naphtho[1,2-b]furan-3-ylacetic acid might exhibit:
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Different solubility profile compared to isomers due to the specific position of the acetic acid group
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Altered pKa of the carboxylic acid due to the electronic influence of the particular fusion pattern
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Unique UV-visible absorption and fluorescence properties
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Specific binding interactions with biological targets
These predicted differences emphasize the importance of studying Naphtho[1,2-b]furan-3-ylacetic acid as a distinct chemical entity rather than assuming properties based on isomeric compounds.
Future Research Directions
The current knowledge gap regarding Naphtho[1,2-b]furan-3-ylacetic acid presents several opportunities for future research initiatives.
Synthesis and Characterization
Priority areas for future research include:
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Development of efficient synthetic routes specifically for Naphtho[1,2-b]furan-3-ylacetic acid
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Comprehensive characterization of physical and spectroscopic properties
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Investigation of crystal structure and solid-state behavior
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Determination of accurate pKa values and solubility profiles
These fundamental studies would provide a solid foundation for further exploration of this compound.
Biological Evaluation
Systematic investigation of potential biological activities should include:
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Antimicrobial screening against a panel of relevant pathogens
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Assessment of anti-inflammatory and antioxidant properties
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Evaluation of cytotoxicity against various cell lines
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Structure-activity relationship studies with synthesized derivatives
Such studies would help elucidate the biological potential of this specific naphthofuran derivative.
Material Science Applications
Exploration of material applications could focus on:
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Evaluation of fluorescence properties and potential sensing applications
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Investigation as components in specialized polymers
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Assessment of photoactive properties for potential applications
These investigations would reveal whether the unique structural features of Naphtho[1,2-b]furan-3-ylacetic acid translate to valuable material properties.
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